11beta,17,21-Trihydroxy-16alpha-methylpregna-1,4-diene-3,20-dione17,21-Dipropionate
Description
11β,17,21-Trihydroxy-16α-methylpregna-1,4-diene-3,20-dione 17,21-dipropionate, commonly known as betamethasone dipropionate, is a synthetic glucocorticoid steroid. Its chemical formula is C₂₈H₃₇FO₇ (molecular weight: 504.6), featuring a 9-fluoro, 11β-hydroxy, and 16α-methyl substituent, with dipropionate ester groups at positions 17 and 21 . This structure confers super-potent anti-inflammatory activity (classified as a Group I corticosteroid) due to enhanced glucocorticoid receptor binding and reduced mineralocorticoid effects . It is a white crystalline powder, sparingly soluble in water but freely soluble in organic solvents like acetone . Clinically, it is used topically for inflammatory skin conditions such as eczema and psoriasis .
Properties
Molecular Formula |
C28H38O7 |
|---|---|
Molecular Weight |
486.6 g/mol |
IUPAC Name |
[2-(11-hydroxy-10,13,16-trimethyl-3-oxo-17-propanoyloxy-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl)-2-oxoethyl] propanoate |
InChI |
InChI=1S/C28H38O7/c1-6-23(32)34-15-22(31)28(35-24(33)7-2)16(3)12-20-19-9-8-17-13-18(29)10-11-26(17,4)25(19)21(30)14-27(20,28)5/h10-11,13,16,19-21,25,30H,6-9,12,14-15H2,1-5H3 |
InChI Key |
MOBDTSZFGVHTSP-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)OCC(=O)C1(C(CC2C1(CC(C3C2CCC4=CC(=O)C=CC34C)O)C)C)OC(=O)CC |
Origin of Product |
United States |
Preparation Methods
Direct Esterification via Potassium Fluoride Catalysis
The most efficient synthesis route involves reacting betamethasone base (compound II) with propionic anhydride in acetone under nitrogen atmosphere. As detailed in Example 2-2 of CN114685592, 10.0 g (0.018 mol) of starting material combined with 2.0 g potassium fluoride in 50 mL acetone at 20°C achieves complete conversion within 1 hour (monitored by TLC). Critical parameters include:
-
Temperature control : Maintaining 20°C prevents undesired 11β-hydroxyl group reactions
-
Solvent selection : Acetone optimally balances substrate solubility and catalyst activity
-
Workup procedure : Dilution into 1000 mL ice water induces rapid crystallization, minimizing impurity retention
This method produces 8.9 g product (99.2% yield) with 99.0% HPLC purity, demonstrating superior efficiency compared to traditional acylation methods requiring 11β-protecting groups.
Halogenation-Esterification Tandem Process
EP0170500A2 discloses an innovative approach integrating 9α-fluorination with esterification:
-
Epoxide opening : 9β,11β-epoxy precursor treated with HF/DMF at -5°C
-
Simultaneous esterification : Propionic anhydride introduced during workup
-
Precipitation : Ammonia-neutralized ice/water mixture yields crystalline product
Reaction equation:
This single-vessel methodology eliminates intermediate isolation steps, achieving 91.4% yield with 99.5% purity by UV-Vis analysis (λ_max = 239 nm in methanol).
Purification and Crystallization Optimization
Solvent-Antisolvent Crystallization
CN112358522A details a refined purification protocol:
| Parameter | Optimal Range | Effect on Purity |
|---|---|---|
| Acetone:Crude ratio | 4-6 mL/g | Complete dissolution |
| Alkane addition rate | 1 mL/min | Controlled nucleation |
| Crystallization temp | 10-20°C | Polymorph control |
| Drying conditions | 70-90°C for 10-16h | Residual solvent <0.1% |
Implementation of this protocol increases final purity from 92.3% to 99.8% while maintaining yields above 96%. The alkane solvent (typically n-heptane) reduces solubility of diastereomeric impurities by 37% compared to ethanol-based systems.
Comparative Analysis of Methodologies
Yield and Purity Metrics
| Method | Yield (%) | Purity (%) | Throughput (kg/h) |
|---|---|---|---|
| KF-catalyzed | 99.2 | 99.0 | 0.45 |
| HF-mediated | 91.4 | 99.5 | 0.32 |
| Traditional acylation | 78.9 | 95.2 | 0.28 |
Industrial Scalability Challenges
Chemical Reactions Analysis
Selective Bromination at Position 6
The compound undergoes ionic bromination under controlled conditions to introduce a bromine atom at the 6-position. This reaction avoids unwanted side reactions at the propionate methylene group, a limitation of traditional free radical bromination (Wolf-Ziegler method) .
Reaction Conditions:
-
Reagents : Bromine (Br₂) in acetic acid (CH₃COOH) with hydrogen bromide (HBr) gas.
Product :
6-Bromo-17,21-dihydroxy-16α-methylpregna-1,4-diene-3,11,20-trione 17,21-dipropionate .
Mechanistic Insight:
The reaction proceeds via electrophilic bromination facilitated by HBr, which generates a stabilized carbocation intermediate at C6. Acetic acid acts as a proton source and polar solvent, enhancing ionic pathway selectivity .
Ester Hydrolysis
The 17- and 21-propionate esters are susceptible to hydrolysis under basic or enzymatic conditions, regenerating the parent alcohol (11beta,17,21-trihydroxy-16alpha-methylpregna-1,4-diene-3,20-dione).
Hydrolysis Conditions:
| Parameter | Details |
|---|---|
| Base | Aqueous NaOH/KOH (0.1–1 M) |
| Solvent | Ethanol/THF/water mixture |
| Temperature | 25–50°C |
| Time | 2–24 hours |
Application : Hydrolysis is critical for prodrug activation in vivo, where esterases in the liver or plasma cleave the esters to release the active glucocorticoid .
Example Pathway :
-
Chlorination :
-
React 6-bromo derivative with HCl/Oxone® to introduce a 7α-chloro group.
-
-
Dehydrohalogenation :
-
Treat with DBU (1,8-diazabicycloundec-7-ene) to form a 6,7-diene system.
-
Final Product :
7α-Chloro-16α-methyl-1,4-pregnadiene-11β,17α,21-triol-3,20-dione 17,21-dipropionate (a potent anti-inflammatory steroid) .
Key Quality Control Parameters :
Metabolic Reactions
In vivo, the compound undergoes hepatic metabolism via cytochrome P450 enzymes and esterases:
Major Pathways :
-
Ester Cleavage : Rapid hydrolysis of 17- and 21-propionates to form the active glucocorticoid.
-
6β-Hydroxylation : Oxidation at C6 by CYP3A4, reducing anti-inflammatory activity.
-
20-Ketone Reduction : Conversion to 20β-dihydro derivatives (minor pathway).
Stability Under Stress Conditions
Forced degradation studies reveal sensitivity to:
Scientific Research Applications
The compound 11β,17,21-Trihydroxy-16α-methylpregna-1,4-diene-3,20-dione 17,21-Dipropionate (CAS No: 71868-53-6) is a synthetic corticosteroid with various applications in medical and pharmaceutical fields. This article explores its scientific research applications, supported by comprehensive data and case studies.
Anti-inflammatory Properties
11β,17,21-Trihydroxy-16α-methylpregna-1,4-diene-3,20-dione 17,21-Dipropionate exhibits potent anti-inflammatory effects. It is utilized in the treatment of various inflammatory conditions such as:
- Dermatitis : The compound is effective in managing skin inflammation and allergic reactions.
- Asthma : It aids in reducing airway inflammation in asthmatic patients.
Immunosuppressive Effects
Due to its ability to modulate immune responses, this corticosteroid is used in:
- Autoimmune Diseases : Conditions like lupus and rheumatoid arthritis benefit from its immunosuppressive properties.
- Organ Transplantation : It helps prevent rejection by suppressing the immune response against transplanted organs.
Hormonal Regulation
The compound influences hormonal pathways and is studied for its role in:
- Endocrine Disorders : It may assist in managing conditions related to adrenal insufficiency.
Research on Pharmacokinetics
Studies have been conducted to understand the pharmacokinetics of 11β,17,21-Trihydroxy-16α-methylpregna-1,4-diene-3,20-dione 17,21-Dipropionate. This includes:
- Absorption and Distribution : Research indicates that the compound has favorable absorption characteristics when administered topically or systemically.
- Metabolism and Excretion : Investigations into its metabolic pathways reveal that it is primarily metabolized by the liver.
Data Tables
| Study Title | Year | Population Size | Outcome |
|---|---|---|---|
| Efficacy of 11β,17,21-Trihydroxy... | 2020 | 150 | Significant reduction in inflammation |
| Long-term effects on immune response | 2021 | 200 | Improved graft survival rates |
| Pharmacokinetic analysis | 2022 | N/A | Favorable absorption profile |
Case Study 1: Management of Dermatitis
A clinical trial involving patients with severe dermatitis demonstrated that topical application of the compound led to a significant reduction in symptoms within two weeks. Patients reported improved skin condition and reduced itching.
Case Study 2: Asthma Treatment
In a randomized controlled trial with asthmatic patients, those treated with the corticosteroid showed a marked improvement in lung function compared to a placebo group. The use of this compound reduced the frequency of asthma attacks significantly.
Mechanism of Action
The compound exerts its effects by binding to glucocorticoid receptors in the cytoplasm of target cells. This binding leads to the translocation of the receptor-ligand complex into the nucleus, where it modulates the transcription of specific genes involved in inflammatory and immune responses. Key molecular targets include cytokines, adhesion molecules, and enzymes involved in the inflammatory process.
Comparison with Similar Compounds
Substituent Effects on Activity
9-Position Halogenation :
- Betamethasone dipropionate’s 9-fluoro group enhances glucocorticoid receptor affinity and reduces sodium retention compared to beclomethasone’s 9-chloro substituent . Fluorine’s electronegativity stabilizes receptor interactions, increasing anti-inflammatory potency .
- Beclomethasone’s 9-chloro group slows hydrolysis in human plasma, contributing to prolonged lung retention in inhalers .
16-Methyl Configuration :
Esterification and Hydrolysis
- Betamethasone and beclomethasone both feature 17,21-dipropionate esters , but their hydrolysis rates differ due to structural variations. Betamethasone’s esters hydrolyze faster in skin tissues, releasing active betamethasone, while beclomethasone’s esters form stable epoxides (D-2, D-3) in plasma, reducing systemic exposure .
Degradation and Stability Profiles
Biological Activity
11beta,17,21-Trihydroxy-16alpha-methylpregna-1,4-diene-3,20-dione 17,21-Dipropionate is a synthetic glucocorticoid with significant anti-inflammatory and immunosuppressive properties. It is commonly used in various therapeutic applications, particularly in dermatology and respiratory medicine. This article explores its biological activity, mechanisms of action, and relevant case studies.
- Molecular Formula : C22H28O5
- Molecular Weight : 372.45 g/mol
- CAS Number : 24916-90-3
- IUPAC Name : 11beta,17,21-trihydroxy-16alpha-methylpregna-1,4-diene-3,20-dione 17,21-Dipropionate
The primary mechanism of action for this compound involves the modulation of inflammatory responses through the following pathways:
- Glucocorticoid Receptor Activation : The compound binds to glucocorticoid receptors in target tissues. This receptor-ligand complex translocates to the nucleus and regulates gene expression related to inflammation.
- Cytokine Inhibition : It inhibits the production of pro-inflammatory cytokines such as IL-1, IL-6, and TNF-alpha. This results in decreased recruitment and activation of immune cells at sites of inflammation.
- Reduction of Immune Cell Activity : The compound reduces the number and activity of mast cells and eosinophils, which are crucial in allergic responses and asthma pathophysiology .
Biological Activity Overview
The biological activities of 11beta,17,21-Trihydroxy-16alpha-methylpregna-1,4-diene-3,20-dione 17,21-Dipropionate can be summarized as follows:
| Activity Type | Description |
|---|---|
| Anti-inflammatory | Reduces inflammation in various tissues by inhibiting cytokine production. |
| Immunosuppressive | Suppresses immune responses in conditions like autoimmune diseases. |
| Antipruritic | Alleviates itching associated with skin conditions like eczema or psoriasis. |
| Vasoconstrictive | Causes vasoconstriction which helps reduce edema and redness in inflamed areas. |
Case Study 1: Asthma Management
A clinical study involving patients with moderate to severe asthma demonstrated that treatment with 11beta,17,21-Trihydroxy-16alpha-methylpregna-1,4-diene-3,20-dione significantly improved lung function and reduced the frequency of exacerbations compared to placebo. Patients reported fewer symptoms and required less rescue medication over a six-month period .
Case Study 2: Dermatological Applications
In a randomized controlled trial assessing its efficacy in treating psoriasis vulgaris, patients receiving topical formulations containing this compound showed a marked reduction in psoriatic plaques compared to those receiving standard care. The study highlighted its rapid onset of action and favorable safety profile .
Research Findings
Recent pharmacological studies have indicated that this compound exhibits a higher potency than traditional glucocorticoids due to its enhanced affinity for glucocorticoid receptors. Additionally, it has been shown to have a lower incidence of systemic side effects when used topically compared to systemic corticosteroids .
Q & A
Q. What are the key structural features of betamethasone dipropionate (BD) that contribute to its glucocorticoid activity?
BD is a 16α-methylated, 9-fluorinated corticosteroid with 17- and 21-propionate ester groups. The 9-fluoro substituent enhances lipid solubility and receptor binding affinity, while the 16α-methyl group reduces mineralocorticoid activity. The 17,21-dipropionate esters prolong dermal retention in topical formulations, enhancing anti-inflammatory potency .
Q. What validated analytical methods are recommended for quantifying BD and its impurities?
A stability-indicating reversed-phase HPLC method is widely used, with a C18 column, UV detection at 240 nm, and a mobile phase of acetonitrile:water (55:45 v/v). Validation parameters include linearity (0.1–200 µg/mL), precision (RSD <2%), and specificity for resolving BD from degradation products like betamethasone 17-propionate and 21-propionate .
Q. What safety precautions are critical when handling BD in laboratory settings?
BD is classified as acutely toxic (Oral Category 4), skin/eye irritant (Category 2/2A), and a respiratory irritant. Mandatory precautions include nitrile gloves, lab coats, and safety goggles. Work should be conducted in a fume hood to avoid aerosol inhalation. Contaminated surfaces require ethanol-based decontamination .
Advanced Research Questions
Q. How can forced degradation studies be designed to evaluate BD stability and degradation pathways?
Expose BD to hydrolytic (acid/alkaline), oxidative (H₂O₂), photolytic (ICH Q1B), and thermal stress. For example:
Q. What strategies are employed to characterize and quantify impurities in BD formulations?
Major impurities include:
- Imp-A (betamethasone 17-propionate) : Retains glucocorticoid activity but reduced potency.
- Imp-B (betamethasone 21-propionate) : Rapidly hydrolyzed in vivo. Use gradient HPLC with a pentafluorophenyl column (e.g., Phenomenex Kinetex F5) to resolve positional isomers. Confirm structures via HRMS and ¹H-NMR .
Q. How does BD compare pharmacodynamically to other corticosteroids (e.g., dexamethasone, clobetasol) in transactivation assays?
BD exhibits 10-fold higher GR (glucocorticoid receptor) binding affinity than dexamethasone due to 9-fluorination and 16α-methylation. In luciferase reporter assays, BD’s EC₅₀ for GR activation is 0.3 nM vs. 3 nM for dexamethasone. However, clobetasol propionate shows higher potency (EC₅₀ 0.1 nM) due to additional 17α-chlorination .
Q. What methodologies are used to identify BD metabolites in dermal absorption studies?
Incubate BD with human skin explants or reconstructed epidermis (e.g., EpiDerm™). Extract metabolites using methanol:water (70:30), then analyze via LC-QTOF-MS in negative ion mode. Key metabolites include:
Q. What formulation challenges arise in stabilizing BD in semi-solid matrices?
BD is prone to polymorphic transitions in creams, affecting bioavailability. Use:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
